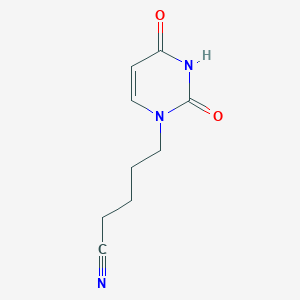
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their broad range of biological activities, including antiviral, antibacterial, and antitumor properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be achieved through various methods. One common method involves the Biginelli reaction, which is a one-pot three-component condensation reaction of an aldehyde, a β-ketoester, and urea in the presence of a strong acid . This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . Industrial production methods often involve the use of task-specific ionic liquids (TSILs) as catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . Major products formed from these reactions include oxadiazole and triazole derivatives . For example, the reaction with ethyl 2-chloroacetoacetate leads to the formation of triazolothiadiazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Wirkmechanismus
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its antiviral and antibacterial effects . For example, it can inhibit the activity of calcium channels and adrenoreceptors, which are involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications . this compound is unique due to its specific structure and the presence of a nitrile group, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
4113-99-9 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-(2,4-dioxopyrimidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14) |
InChI-Schlüssel |
SVRQAJYMXPWCJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


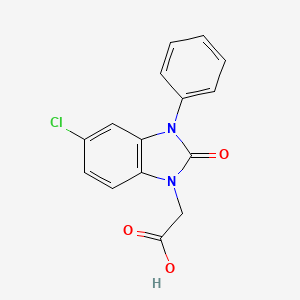

![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)


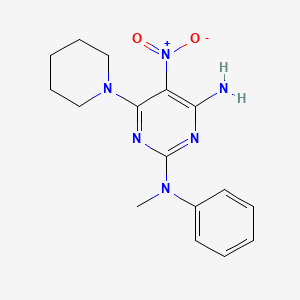
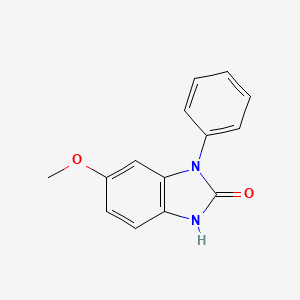
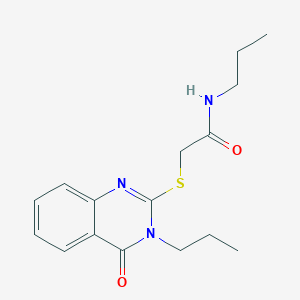
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
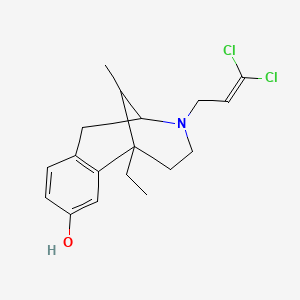
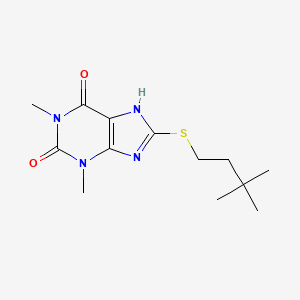
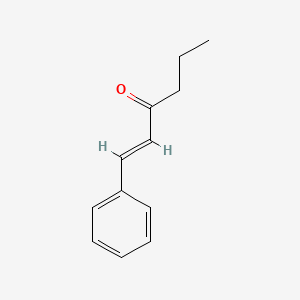
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
